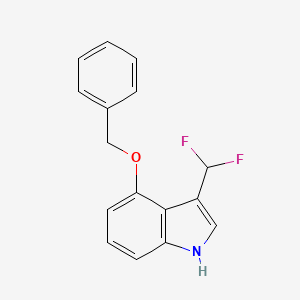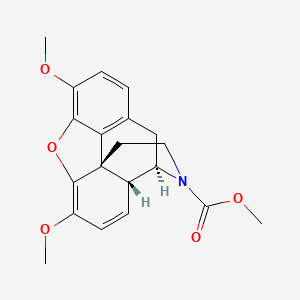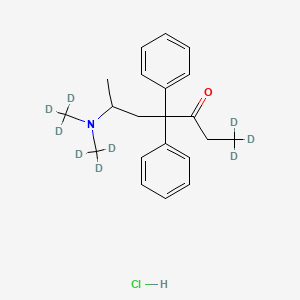
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride is a complex organic compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The process often begins with the preparation of the trideuteromethylamine derivative, followed by its reaction with diphenyl ketone under specific conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies, such as continuous flow reactors and automated synthesis systems, can further enhance the production process by minimizing human intervention and reducing the risk of errors.
化学反应分析
Types of Reactions
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of deuterium substitution on biological processes and to study the interactions between molecules and biological targets.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes. The presence of deuterium atoms in the molecule can affect its stability and reactivity, leading to unique effects compared to non-deuterated analogs.
相似化合物的比较
Similar Compounds
Similar compounds include other deuterated analogs of organic molecules, such as deuterated amines, ketones, and hydrocarbons. These compounds share structural similarities with (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of deuterium substitution and functional groups, which confer distinct chemical and physical properties. These properties make the compound valuable for specialized applications in research and industry.
属性
分子式 |
C21H28ClNO |
|---|---|
分子量 |
355.0 g/mol |
IUPAC 名称 |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3,3D3,4D3; |
InChI 键 |
FJQXCDYVZAHXNS-ULRNJEIZSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
规范 SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


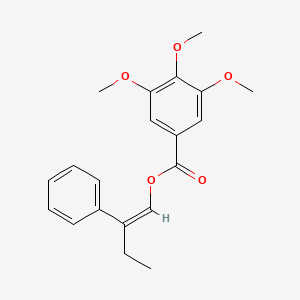
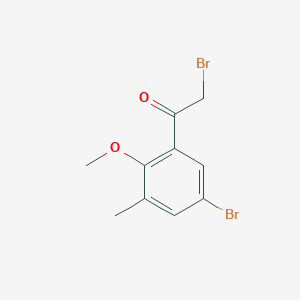
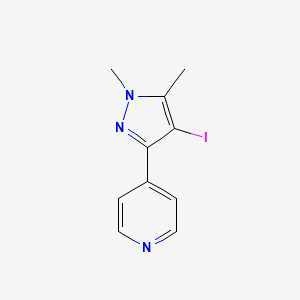
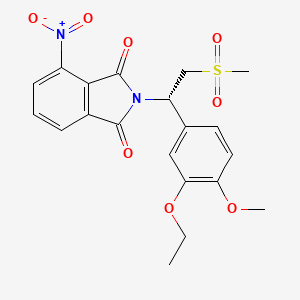



![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
